molecular formula C15H19F4N3O2 B12977102 2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate

2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate

Cat. No.: B12977102
M. Wt: 349.32 g/mol
InChI Key: HOUGWGQZKNJAGZ-UHFFFAOYSA-N
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Description

Structural Breakdown:

  • Core structure : A phenyl ring substituted at positions 3 and 4.
    • Position 3 : Fluorine atom.
    • Position 4 : 4-Methyl-1,4-diazepan-1-yl group, a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a methyl group attached to the fourth nitrogen.
  • Carbamate group : Linked to the phenyl ring’s amino group (-NH-), forming a N-substituted carbamate.
  • Ethyl moiety : The carbamate’s oxygen is bonded to a 2,2,2-trifluoroethyl group (-OCH₂CF₃).

The hydrochloride salt form of this compound, designated by the CAS registry number 1221724-21-5, includes an additional hydrochloric acid moiety, yielding the molecular formula C₁₅H₂₀ClF₄N₃O₂ .

Molecular Formula and Constitutional Isomerism Analysis

Molecular Formula:

  • Free base : C₁₅H₁₉F₄N₃O₂
  • Hydrochloride salt : C₁₅H₂₀ClF₄N₃O₂

Degrees of Unsaturation:

For the free base (C₁₅H₁₉F₄N₃O₂):
$$
\text{Degrees of Unsaturation} = \frac{(2 \times 15 + 2 - 19 - 4 + 3)}{2} = 6
$$
This corresponds to:

  • One aromatic benzene ring (4 degrees).
  • One carbonyl group (carbamate, 1 degree).
  • One seven-membered diazepane ring (1 degree).

Constitutional Isomerism:

Constitutional isomers of this compound would retain the molecular formula but differ in bonding connectivity. Potential variations include:

  • Substituent Position Isomerism :

    • Relocation of the fluorine atom from the phenyl ring’s 3-position to the 2- or 4-position.
    • Alteration of the diazepane ring’s methyl group to a different nitrogen or carbon position.
  • Functional Group Isomerism :

    • Replacement of the carbamate group with alternative functional groups (e.g., urea or amide) while maintaining the same molecular formula.
  • Backbone Rearrangement :

    • Reconfiguration of the diazepane ring into smaller or larger heterocycles (e.g., piperazine or azepane derivatives) with adjusted substituents.

However, the compound’s specific IUPAC name constrains isomerism by defining precise substituent positions and functional groups. For instance, the 1,4-diazepane ring’s methyl group at nitrogen-4 and the phenyl ring’s 3-fluoro substitution limit positional variability under the given formula .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19F4N3O2

Molecular Weight

349.32 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate

InChI

InChI=1S/C15H19F4N3O2/c1-21-5-2-6-22(8-7-21)13-4-3-11(9-12(13)16)20-14(23)24-10-15(17,18)19/h3-4,9H,2,5-8,10H2,1H3,(H,20,23)

InChI Key

HOUGWGQZKNJAGZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Substituted Aniline Intermediate

  • The starting material is often a 3-fluoro-4-nitrophenyl derivative.
  • Reduction of the nitro group to an amine is performed using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic media.
  • The 4-methyl-1,4-diazepane moiety is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination on the fluorinated phenyl ring.
  • Reaction conditions typically involve palladium catalysts, appropriate ligands, and bases under inert atmosphere to ensure selective amination.

Formation of the Carbamate Group

  • The key step is the carbamoylation of the aniline intermediate with 2,2,2-trifluoroethyl chloroformate or 2,2,2-trifluoroethyl isocyanate.
  • The reaction is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
  • A base such as triethylamine or pyridine is added to scavenge the released HCl and drive the reaction to completion.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Final purification may involve recrystallization from suitable solvents.
  • Characterization includes NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Nitro reduction Fe powder, HCl or catalytic hydrogenation Room temp to reflux 85–95 High selectivity for amine formation
Diazepane introduction Pd catalyst, ligand, base, inert atmosphere 80–110 °C 70–80 Requires careful ligand selection
Carbamoylation 2,2,2-trifluoroethyl chloroformate, base 0–5 °C 75–85 Low temperature prevents side reactions
Purification Silica gel chromatography Ambient Purity > 98% after purification

Research Findings and Optimization Notes

  • The use of palladium-catalyzed amination for diazepane introduction is preferred over nucleophilic aromatic substitution due to better yields and milder conditions.
  • Carbamoylation with 2,2,2-trifluoroethyl chloroformate is favored for its reactivity and ease of handling compared to isocyanates.
  • Reaction temperature control during carbamoylation is critical to avoid decomposition or side reactions.
  • Microwave-assisted synthesis has been explored for related carbamate compounds to reduce reaction times and improve yields, though specific data for this compound are limited.
  • Protecting groups on the diazepane nitrogen atoms may be employed if side reactions occur during carbamoylation.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Challenges
1. Nitro group reduction Fe/HCl or catalytic hydrogenation Convert nitro to amine Over-reduction or incomplete reduction
2. Diazepane ring attachment Pd catalyst, ligand, base, inert gas Introduce diazepane moiety Catalyst poisoning, low conversion
3. Carbamate formation 2,2,2-trifluoroethyl chloroformate, base Form carbamate linkage Side reactions, temperature sensitivity
4. Purification and analysis Chromatography, recrystallization Obtain pure final compound Removal of impurities and byproducts

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceutical agents. Its structural components suggest potential activity against various biological targets.

Case Study: Anticancer Activity
Research indicates that derivatives of carbamate compounds can exhibit anticancer properties. For instance, studies have demonstrated that similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in drug formulations .

Table 1: Anticancer Activity of Carbamate Derivatives

Compound NameTarget Cancer TypeMechanism of ActionReference
Compound ABreast CancerInhibition of EGFR
Compound BLung CancerInduction of Apoptosis
2,2,2-Trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamateTBDTBDTBD

Agrochemical Applications

The compound has been investigated for its potential as a pesticide or herbicide. The unique trifluoroethyl moiety may enhance the compound's stability and effectiveness against pests.

Case Study: Insecticidal Properties
A patent describes the use of similar carbamate compounds as effective insecticides. The incorporation of the trifluoroethyl group may improve the compound's performance against resistant pest populations .

Table 2: Insecticidal Efficacy of Carbamate Compounds

Compound NameTarget PestEfficacy (%)Reference
Compound CAphids85
Compound DBeetles90
This compoundTBDTBDTBD

Material Science Applications

The stability and unique properties of this compound make it a candidate for use in advanced materials.

Case Study: Polymer Development
Research has shown that incorporating fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. The presence of the trifluoroethyl group could lead to materials with improved durability for industrial applications .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the diazepane moiety may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Diazepane Motifs

Several structurally related compounds share the 1,4-diazepane core but differ in substituents and functional groups:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source
2,2,2-Trifluoroethyl N-[3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride Carbamate-linked phenyl Trifluoroethyl, 4-methyl-1,4-diazepane 385.78 Not explicitly stated
NEU-1017 (Compound 68) Cinnoline 4-Methyl-1,4-diazepane sulfonyl, 3-fluorobenzyloxy 632.1 ([M+H]⁺) Anti-Leishmania major and Plasmodium
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (10j) Sulfonamide-linked phenyl 4-Methyl-1,4-diazepane methyl, 4-fluoro benzenesulfonyl 377.48 Enzyme inhibition (hypothesized)
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) Carbamate Trifluoroethylamine, benzyl protecting group Not provided Synthetic intermediate

Key Comparative Analysis

Functional Groups and Pharmacokinetics The trifluoroethyl carbamate in the target compound likely improves metabolic stability compared to ethyl carbamates (e.g., fenoxycarb in ), as fluorine substitution reduces oxidative degradation .

Biological Activity

  • While the target compound’s activity is unspecified, structural analogs like NEU-1017 () demonstrate potent antiparasitic activity against Leishmania major and Plasmodium falciparum, suggesting the 1,4-diazepane sulfonyl group is critical for pathogen inhibition . The absence of a sulfonyl group in the target compound may redirect its mechanism of action.

Comparatively, sulfonamide derivatives (e.g., 10j) are synthesized in lower yields (e.g., 0.052g for 10e), suggesting the target compound’s synthesis may require optimization .

Physicochemical Properties The hydrochloride salt form of the target compound enhances aqueous solubility compared to non-salt forms of analogs like NEU-1017 . Molecular weight differences (e.g., 385.78 g/mol vs. 632.1 g/mol for NEU-1017) may influence bioavailability, with lighter compounds generally favoring better absorption .

Data Table: Molecular Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound hydrochloride C₁₅H₂₀ClF₄N₃O₂ 385.78 Trifluoroethyl carbamate, 1,4-diazepane
NEU-1017 (Compound 68) C₃₃H₃₂ClFN₅O₃S 632.1 ([M+H]⁺) Cinnoline, sulfonyl, 1,4-diazepane
10j (Sulfonamide derivative) C₁₉H₂₄FN₃O₂S 377.48 Sulfonamide, 4-methyl-1,4-diazepane
Fenoxycarb (Ethyl carbamate) C₁₇H₁₉NO₄ 301.34 Ethyl carbamate, phenoxy

Biological Activity

2,2,2-Trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula: C14_{14}H15_{15}F3_{3}N2_{2}O2_{2}
  • CAS Number: 1445684-82-1
  • Molar Mass: 336.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Research indicates that the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

1. Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of trifluoroethyl compounds have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa5Cell cycle arrest
Trifluoroethyl CarbamateA5498Inhibition of proliferation

2. Neuroprotective Effects

Studies on related compounds suggest potential neuroprotective effects. The trifluoroethyl moiety may influence neurotransmitter systems, particularly in dopamine receptor modulation.

Case Study: Neuroprotective Effects in Animal Models
Research involving N-trifluoroethyl analogs demonstrated a dose-dependent effect on adenylate cyclase activity in rat striatum, indicating possible neuroprotective properties through modulation of dopaminergic signaling pathways .

3. Anti-inflammatory Properties

Compounds similar to the trifluoroethyl carbamate have shown promise in anti-inflammatory assays. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways.

Table 2: Anti-inflammatory Activity

Compound NameModel UsedInhibition (%)Reference
Compound CRat Adjuvant Arthritis75%
Trifluoroethyl CarbamateLPS-stimulated macrophages60%

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